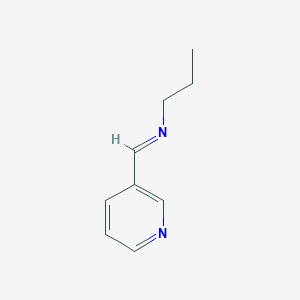
N-propyl-1-pyridin-3-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-1-pyridin-3-ylmethanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly used in the laboratory to study its mechanism of action and its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-propyl-1-pyridin-3-ylmethanimine is not fully understood. However, it has been found to modulate the activity of certain enzymes and proteins in the body, which can lead to its therapeutic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical And Physiological Effects
N-propyl-1-pyridin-3-ylmethanimine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been found to have anti-cancer properties by inducing cell death in cancer cells. Additionally, it has been studied for its neuroprotective properties, as it has been shown to protect neurons from oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
N-propyl-1-pyridin-3-ylmethanimine has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations in lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. It is also difficult to administer in vivo, as it has poor solubility in water.
Future Directions
N-propyl-1-pyridin-3-ylmethanimine has several potential future directions for scientific research. It can be studied further for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It can also be studied for its potential use in the treatment of cancer. Additionally, its mechanism of action can be further elucidated to understand its therapeutic effects better.
Synthesis Methods
N-propyl-1-pyridin-3-ylmethanimine can be synthesized through a one-pot reaction of 3-pyridinecarboxaldehyde and propylamine in the presence of acetic acid and sodium cyanoborohydride. The reaction yields a white solid product that can be purified through recrystallization. This synthesis method is simple, efficient, and has a high yield.
Scientific Research Applications
N-propyl-1-pyridin-3-ylmethanimine has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
120739-67-5 |
|---|---|
Product Name |
N-propyl-1-pyridin-3-ylmethanimine |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
N-propyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
VNXMKLIXQFVTNM-UHFFFAOYSA-N |
SMILES |
CCCN=CC1=CN=CC=C1 |
Canonical SMILES |
CCCN=CC1=CN=CC=C1 |
synonyms |
1-Propanamine,N-(3-pyridinylmethylene)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



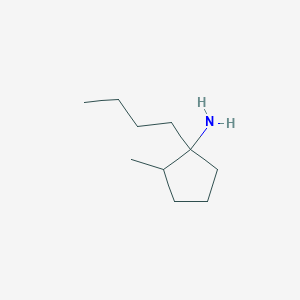
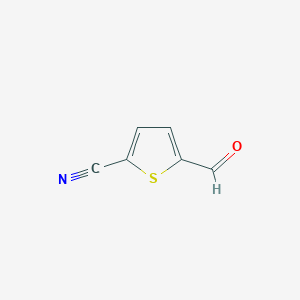
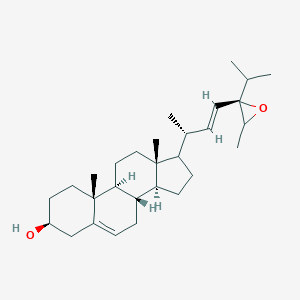
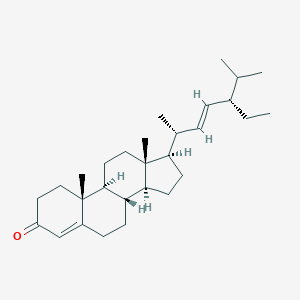
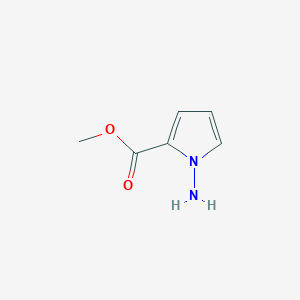
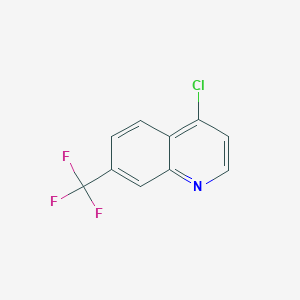
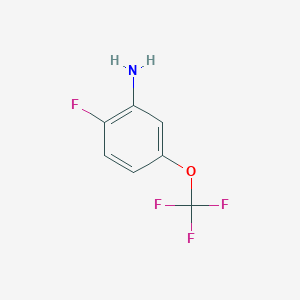
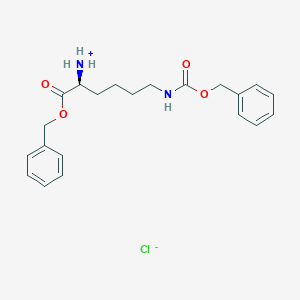

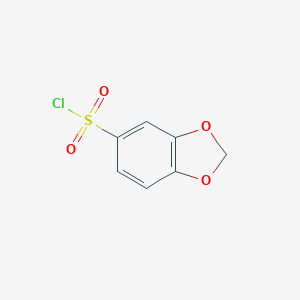
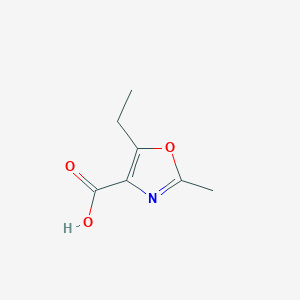
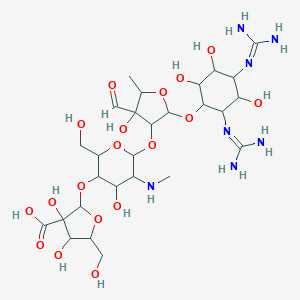
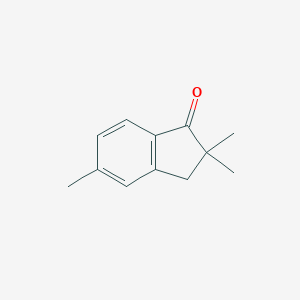
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)